molecular formula C19H25N3O3S B254069 N-(3,5-dimethylphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-isopropyl-1H-pyrazole-3-carboxamide

N-(3,5-dimethylphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-isopropyl-1H-pyrazole-3-carboxamide

Cat. No. B254069
M. Wt: 375.5 g/mol
InChI Key: BQXWLDFDOWQJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-isopropyl-1H-pyrazole-3-carboxamide, commonly known as DTT-205, is a novel compound that has been extensively studied for its potential scientific research applications. In

Mechanism of Action

DTT-205 works by binding to the ATP-binding site of HSP90, which is essential for its activity. By binding to this site, DTT-205 prevents the binding of ATP and disrupts the function of HSP90. This leads to the degradation of client proteins that are essential for the growth and survival of cancer cells, ultimately resulting in cell death.
Biochemical and Physiological Effects:
DTT-205 has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth and spread of cancer cells, induce cell death, and reduce tumor size in animal models. DTT-205 has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of DTT-205 is its potent anti-cancer activity against various cancer cell lines. It also has low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of DTT-205 is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of DTT-205. One direction is to further investigate its anti-cancer activity in vivo and to determine its efficacy in animal models of cancer. Another direction is to optimize its pharmacokinetic properties and to develop more efficient methods for its administration in vivo. Additionally, the potential use of DTT-205 in combination with other anti-cancer agents should be explored to determine if it can enhance their efficacy. Finally, the potential use of DTT-205 in other diseases, such as neurodegenerative diseases, should be investigated.

Synthesis Methods

DTT-205 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,5-dimethylphenylhydrazine with 1-(1,1-dioxotetrahydro-3-thienyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure DTT-205.

Scientific Research Applications

DTT-205 has been studied for its potential scientific research applications, particularly in the field of cancer research. It has been shown to have potent anti-cancer activity against various cancer cell lines, including lung, breast, and prostate cancer. DTT-205 works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the growth and survival of cancer cells. By inhibiting HSP90, DTT-205 induces cell death and inhibits the growth and spread of cancer cells.

properties

Product Name

N-(3,5-dimethylphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-isopropyl-1H-pyrazole-3-carboxamide

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-(1,1-dioxothiolan-3-yl)-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C19H25N3O3S/c1-12(2)18-10-17(21-22(18)16-5-6-26(24,25)11-16)19(23)20-15-8-13(3)7-14(4)9-15/h7-10,12,16H,5-6,11H2,1-4H3,(H,20,23)

InChI Key

BQXWLDFDOWQJHT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2=NN(C(=C2)C(C)C)C3CCS(=O)(=O)C3)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=NN(C(=C2)C(C)C)C3CCS(=O)(=O)C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.